molecular formula C24H31NO4S B2892971 2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide CAS No. 1209132-75-1

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

Cat. No. B2892971
CAS RN: 1209132-75-1
M. Wt: 429.58
InChI Key: QVKCKMFSZUHWOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a sulfonyl group, an acetamide group, and a methoxyphenyl group. These groups could potentially influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl, acetamide, and methoxyphenyl groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might make the compound a good electrophile, while the acetamide group could potentially participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the sulfonyl and acetamide groups could potentially affect the compound’s solubility, acidity, and stability .

Scientific Research Applications

Compound Synthesis and Chemical Analysis

  • The compound is structurally related to a broad class of chemicals known for their roles in agriculture and pharmaceuticals. For instance, chloroacetamide herbicides and their metabolism in liver microsomes have been extensively studied, demonstrating complex metabolic pathways involving bioactivation and potential carcinogenicity, illustrating the critical importance of understanding the metabolic fate of related compounds for safety assessments (Coleman et al., 2000). Similarly, the study of acetochlor, a chloroacetanilide herbicide, and its high specific activity synthesis for metabolic and mode of action studies indicates the intricate relationship between chemical structure, biological activity, and methodological approaches in scientific research (Latli & Casida, 1995).

Pharmaceutical Applications and Mechanisms

  • In pharmaceutical research, the exploration of compounds for their potential as anticonvulsants showcases the importance of chemical modifications to enhance biological activity. The synthesis and pharmacological assessment of acetamide derivatives, for example, emphasize the role of chemical structure in determining the efficacy of potential therapeutic agents (Rani et al., 2016). This underlines the relevance of detailed chemical investigation in the development of new drugs and therapeutic strategies.

Enzyme Inhibition and Biological Interactions

  • The investigation into compounds for their enzyme inhibitory activities, such as those targeting carbonic anhydrase, reveals the potential for chemical entities to serve as lead compounds in drug discovery. Studies focusing on the inhibitory potencies of various compounds highlight the utility of chemical synthesis in identifying and optimizing inhibitors of therapeutic targets (Abdel-Aziz et al., 2015).

Environmental Interaction and Bioactivity

  • The adsorption, bioactivity, and soil interaction studies of related acetamide compounds, such as acetochlor and metolachlor, provide insight into the environmental fate and impact of these chemicals. Understanding their behavior in soil and their bioactivity helps in assessing environmental risk and designing safer compounds (Weber & Peter, 1982).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its activity would likely depend on the specific biological or chemical system in which it’s used .

Safety and Hazards

Without specific information, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its behavior in various chemical or biological systems, or developing new methods for its synthesis .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO4S/c1-18(2)30(27,28)22-12-6-19(7-13-22)16-23(26)25-17-24(14-4-5-15-24)20-8-10-21(29-3)11-9-20/h6-13,18H,4-5,14-17H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVKCKMFSZUHWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(isopropylsulfonyl)phenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide

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